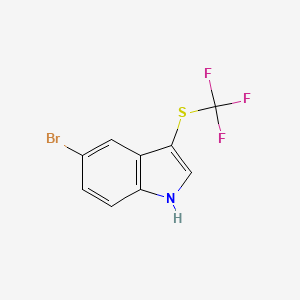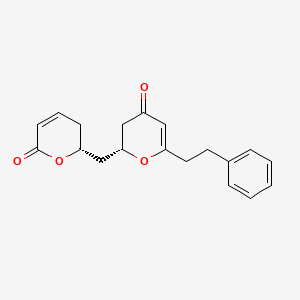
Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate is a chemical compound with the molecular formula C15H18N2O5. It is known for its role as an impurity in the synthesis of lenalidomide, a drug used in the treatment of multiple myeloma and myelodysplastic syndromes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate typically involves the reaction of phthalic anhydride with amino acids under controlled conditions. The reaction proceeds through the formation of an intermediate isoindolinone, which is then esterified to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted isoindolinones .
Applications De Recherche Scientifique
Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: As an impurity in lenalidomide synthesis, it is crucial for quality control and regulatory compliance.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate involves its interaction with various molecular targets. It can act as a ligand for enzymes and receptors, modulating their activity and influencing biochemical pathways. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenalidomide: A derivative of thalidomide, used in the treatment of multiple myeloma.
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: Another thalidomide derivative with similar therapeutic applications.
Uniqueness
Dimethyl 2-(4-amino-1-oxoisoindolin-2-yl)pentanedioate is unique due to its specific structure and role as an impurity in lenalidomide synthesis. Its presence and concentration are critical for ensuring the quality and efficacy of the final pharmaceutical product .
Propriétés
Formule moléculaire |
C15H18N2O5 |
|---|---|
Poids moléculaire |
306.31 g/mol |
Nom IUPAC |
dimethyl 2-(7-amino-3-oxo-1H-isoindol-2-yl)pentanedioate |
InChI |
InChI=1S/C15H18N2O5/c1-21-13(18)7-6-12(15(20)22-2)17-8-10-9(14(17)19)4-3-5-11(10)16/h3-5,12H,6-8,16H2,1-2H3 |
Clé InChI |
OZFCFEHMEDACEA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(C(=O)OC)N1CC2=C(C1=O)C=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol](/img/structure/B13445962.png)

![ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B13445973.png)







![3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13446030.png)


